Glycopyrrolate iodide

Overview

Description

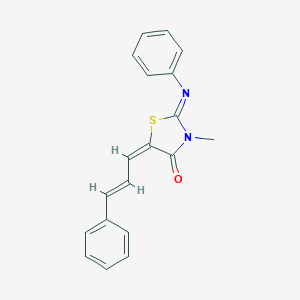

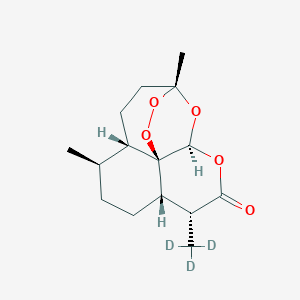

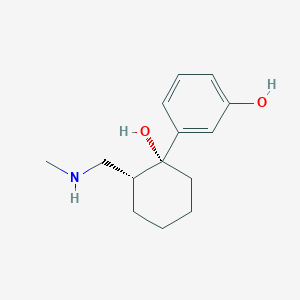

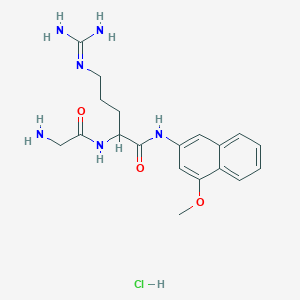

Glycopyrrolate, also known as glycopyrronium, is an anticholinergic drug . It is a synthetically created quaternary amine with pyridine and a cyclopentane moiety within the compound’s structure . It has been widely used as a preoperative medication to inhibit salivary gland and respiratory secretions .

Synthesis Analysis

A selective and sensitive method has been developed for the quantification of 1,1-dimethyl-3-hydroxy-pyrrolidinium bromide impurity in glycopyrrolate oral solution . The analysis was done on X Bridge HILIC (100 × 4.6 mm, 5 μm) analytical column .Molecular Structure Analysis

Glycopyrrolate is a white crystalline powder with a melting point of 193°C, which has a molecular weight of 393.3 and is soluble in water .Chemical Reactions Analysis

Glycopyrrolate, like other LAMAs, inhibits parasympathetic nerve impulses by selectively blocking the binding of acetylcholine to muscarinic receptors .Physical And Chemical Properties Analysis

Glycopyrrolate is a white crystalline powder with a melting point of 193°C, which has a molecular weight of 393.3 and is soluble in water .Scientific Research Applications

Radioactive Waste Management

Glycopyrrolate iodide plays a crucial role in the adsorption of radioactive iodide from wastewaters. It’s used in the synthesis of polymer microspheres that can rapidly and reversibly capture iodide anions, which are byproducts of nuclear fission and pose a significant environmental threat .

Biological Antimicrobial Applications

In the health science industry, Glycopyrrolate iodide is utilized for its antimicrobial properties. It’s incorporated into products for disinfection, wound care, and even in supplements and medicines. Its role in contrast media for radiography is also notable, highlighting its versatility in medical applications .

Iodide Ion Sensing

The unique properties of Glycopyrrolate iodide make it an excellent candidate for iodide ion sensing. It’s used in the development of nanomaterial-based sensors, which are crucial for detecting iodide ions in biological, food, and environmental fields .

Radiotherapy and Diagnostics

Controlled production of iodine radioisotopes, such as 123 I, 124 I, 125 I, and 131 I, is a significant application of Glycopyrrolate iodide. These isotopes are exploited in nuclear medicine for both therapeutic and diagnostic purposes, showcasing the compound’s importance in modern medical practices .

Environmental Monitoring

Glycopyrrolate iodide is involved in environmental monitoring, particularly in the detection and removal of iodide ions from radioactive wastewater. This is essential for maintaining environmental safety and mitigating the risks associated with nuclear power generation .

Salivary Gland Research

In scientific studies, Glycopyrrolate iodide is used to inhibit salivation in salivary gland research. This application is crucial for understanding the uptake of various compounds in the glands and has implications for drug delivery and systemic circulation .

Future Directions

Glycopyrrolate has been used in various therapeutic areas, including the treatment of chronic obstructive pulmonary disease (COPD), excessive salivation, and peptic ulcers . More recently, topical formulations of glycopyrrolate have gained interest as a treatment option for excessive sweating (hyperhidrosis) . The clinical use of glycopyrrolate is expected to expand as more research is conducted into its potential applications .

properties

IUPAC Name |

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO3.HI/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXIQDYNAVSOAZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469445 | |

| Record name | 3-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycopyrrolate iodide | |

CAS RN |

873295-32-0 | |

| Record name | 3-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)